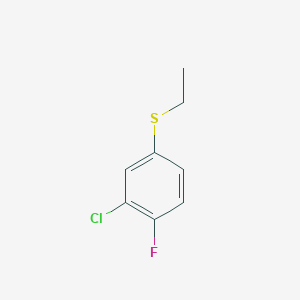

3-Chloro-4-fluorophenyl ethyl sulfide

Description

3-Chloro-4-fluorophenyl ethyl sulfide (CAS: 871656-86-9) is an organosulfur compound with the molecular formula C₈H₈ClFS and a molecular weight of 191 g/mol. It features an ethyl sulfide group (-S-CH₂CH₃) attached to a chlorinated and fluorinated benzene ring (3-chloro-4-fluoro substitution). Key physical properties include a boiling point of 239.8 ± 30.0 °C at 760 mmHg and a flash point of 98.8 ± 24.6 °C . The compound’s structure combines halogen substituents (Cl and F) with a thioether functional group, influencing its electronic and steric properties. Current literature lacks detailed biological activity data for this specific sulfide, though structurally related sulfones and sulfonamides are known for antimicrobial applications .

Propriétés

IUPAC Name |

2-chloro-4-ethylsulfanyl-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFS/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPSHHPJJXIZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluorophenyl ethyl sulfide typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl sulfide under specific conditions. One common method is the nucleophilic substitution reaction, where the amino group of 3-chloro-4-fluoroaniline is replaced by an ethylthio group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide or ethanol.

Industrial Production Methods

Industrial production of 3-Chloro-4-fluorophenyl ethyl sulfide may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-fluorophenyl ethyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide, ethanol.

Major Products Formed

Oxidation: 3-Chloro-4-fluorophenyl ethyl sulfoxide, 3-Chloro-4-fluorophenyl ethyl sulfone.

Reduction: 3-Chloro-4-fluorophenyl ethanethiol.

Substitution: Various substituted phenyl ethyl sulfides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating various chemical reactions including nucleophilic substitutions and oxidation-reduction processes .

- Reactivity Studies : It is utilized in studies focused on understanding reaction mechanisms involving halogenated compounds, particularly how substituent positions affect reactivity and product formation.

Biology

- Antimicrobial Activity : Research indicates that 3-Chloro-4-fluorophenyl ethyl sulfide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For example:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40-50 |

| P. aeruginosa | <125 |

| S. typhi | <125 |

| K. pneumoniae | 19 |

This suggests potential therapeutic applications in treating bacterial infections .

- Anticancer Activity : The compound has shown promising cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. The following table summarizes its activity:

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP (Prostate Cancer) | 4.5 |

| PC3 (Prostate Cancer) | 12.6 |

| MCF-7 (Breast Cancer) | <20 |

| HepG2 (Liver Cancer) | <20 |

These findings suggest mechanisms of action that may involve apoptosis and cell cycle arrest .

Medicine

- Lead Compound Development : Ongoing research explores 3-Chloro-4-fluorophenyl ethyl sulfide as a lead compound for new pharmaceuticals targeting microbial infections and cancer therapies . Its unique chemical structure allows for modifications that can enhance efficacy and selectivity.

Anticancer Activity Study

A study synthesized various derivatives of 3-Chloro-4-fluorophenyl ethyl sulfide to evaluate their selectivity against LNCaP cells compared to PC3 cells, revealing selectivity indices exceeding 30 for certain compounds, indicating enhanced potency against specific cancer types .

Antimicrobial Efficacy Study

Comparative studies highlighted that structural modifications in compounds similar to 3-Chloro-4-fluorophenyl ethyl sulfide significantly impacted their antimicrobial activity, suggesting a relationship between structure and efficacy .

Mécanisme D'action

The mechanism of action of 3-Chloro-4-fluorophenyl ethyl sulfide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards certain molecular targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Alkyl Chain Variation: Ethyl vs. Methyl Sulfides

A direct analog, 3-chloro-4-fluorophenyl methyl sulfide (CAS: 847148-16-7), replaces the ethyl group with a methyl (-CH₃) substituent. Key differences include:

- Molecular Weight : The methyl derivative has a lower molecular weight (176.63 g/mol vs. 191 g/mol) due to the shorter alkyl chain .

- Boiling Point : While the ethyl sulfide’s boiling point is 239.8 °C , the methyl analog’s boiling point is unreported but expected to be lower due to reduced molecular size and weaker van der Waals forces.

Table 1: Physical Properties of Halogenated Aryl Sulfides

Functional Group Comparison: Sulfides vs. Sulfones

Sulfones (e.g., (E)-3-[2-(4-chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one ) differ from sulfides by having a sulfonyl (-SO₂-) group instead of a thioether (-S-). Key distinctions include:

- Bond Characteristics : Sulfones exhibit S=O double bonds (mean S–O distance: 1.439 Å ), conferring greater polarity and oxidative stability compared to sulfides .

- Biological Activity : Sulfones demonstrate antifungal activity (e.g., against Curvularia luneta and Fusarium oxysporum), attributed to electron-withdrawing substituents and planar molecular conformations that enhance target binding . In contrast, sulfides like 3-chloro-4-fluorophenyl ethyl sulfide lack reported bioactivity data.

- Reactivity : Sulfides are more nucleophilic and prone to oxidation than sulfones, making them intermediates in synthetic pathways.

Table 2: Functional Group Impact on Properties

Substituent Effects: Halogen Position and Electronic Influence

The 3-chloro-4-fluoro substitution pattern on the benzene ring introduces strong electron-withdrawing effects, altering the compound’s electronic density compared to analogs with single halogens or different positions (e.g., 4-chlorophenyl or 2-fluorophenyl groups). For example:

- Crystal Packing : In sulfones, dihedral angles between aromatic rings and sulfonyl groups vary significantly (e.g., 80.7° in one structure ), influenced by halogen size and hydrogen bonding. Similar effects may occur in sulfides but require structural validation.

Activité Biologique

3-Chloro-4-fluorophenyl ethyl sulfide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

3-Chloro-4-fluorophenyl ethyl sulfide is characterized by the presence of chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and biological activity. The compound's structure can be represented as follows:

The biological activity of 3-Chloro-4-fluorophenyl ethyl sulfide is attributed to its interaction with various cellular targets, including enzymes and receptors. The halogen substituents enhance its binding affinity, potentially leading to inhibition or activation of specific biochemical pathways .

Major Metabolites

- Oxidation Products :

- 3-Chloro-4-fluorophenyl ethyl sulfoxide

- 3-Chloro-4-fluorophenyl ethyl sulfone

- Reduction Products :

- 3-Chloro-4-fluorophenyl ethanethiol

These metabolites may also contribute to the compound's overall biological activity.

Antimicrobial Activity

Research indicates that 3-Chloro-4-fluorophenyl ethyl sulfide exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40-50 |

| P. aeruginosa | <125 |

| S. typhi | <125 |

| K. pneumoniae | 19 |

This table summarizes the antimicrobial efficacy against selected pathogens, indicating promising potential for therapeutic applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of 3-Chloro-4-fluorophenyl ethyl sulfide has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, with IC50 values indicating significant activity:

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP (Prostate Cancer) | 4.5 |

| PC3 (Prostate Cancer) | 12.6 |

| MCF-7 (Breast Cancer) | <20 |

| HepG2 (Liver Cancer) | <20 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

- Study on Anticancer Activity : A series of derivatives were synthesized based on the structure of 3-Chloro-4-fluorophenyl ethyl sulfide, revealing enhanced selectivity against LNCaP cells compared to PC3 cells with selectivity indices exceeding 30 for certain compounds .

- Antimicrobial Efficacy : Comparative studies indicated that compounds with similar halogen substitutions exhibited varying degrees of antimicrobial activity, suggesting that structural modifications can significantly impact efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.